molecular formula C13H11ClN4O B1417345 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096925-96-0

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417345
CAS No.: 1096925-96-0
M. Wt: 274.7 g/mol
InChI Key: PCTDFQCJUHZHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound. It has a molecular weight of 274.71 g/mol . It has been studied for several years due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[4,3-b]pyridazine core with a 2-ethoxyphenyl group at the 3-position and a chlorine atom at the 6-position .

Scientific Research Applications

Synthesis and Characterization

  • 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized, showing potential biological properties. These derivatives have been studied for their crystal structure, using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have provided insights into their quantum chemical parameters, such as energy levels and molecular interactions (Sallam et al., 2021).

Biological Properties

  • Pyridazine derivatives, including the 6-chloro-3-(2-ethoxyphenyl) variant, have been recognized for significant pharmaceutical importance. Their structure and intermolecular interactions have been examined through various computational and experimental methods, contributing to the understanding of their biological activities (Sallam et al., 2021).

Antihypertensive Activity

  • Some derivatives have been evaluated for antihypertensive activity. They have been synthesized and tested for their effectiveness in lowering blood pressure, contributing valuable insights into potential treatments for hypertension (Parravicini et al., 1979).

Antiviral Activity

  • Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus, indicating their potential use in antiviral therapies (Shamroukh & Ali, 2008).

Antidiabetic Potential

  • Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs. They have been tested for their ability to inhibit Dipeptidyl peptidase-4, a key target in diabetes treatment (Bindu et al., 2019).

Agrochemical Uses

  • In agriculture, pyridazine derivatives, including this compound, have been used as molluscicides, insecticides, herbicides, and plant growth regulators. Their structural elucidation and docking studies against fungi pathogens like Fusarium oxysporum have been explored (Sallam et al., 2022).

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant enzymes, providing a protective effect against oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular functions. Additionally, this compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. Different dosages can lead to varying outcomes, with low doses often showing beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic pathways and enzymes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and the levels of specific metabolites. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to changes in drug metabolism and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules, influencing their function and leading to various cellular responses.

Properties

IUPAC Name

6-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTDFQCJUHZHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.